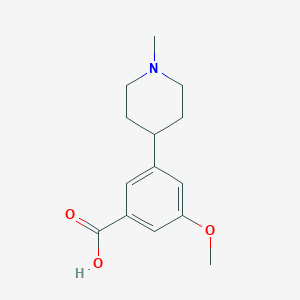
3-Methoxy-5-(1-methylpiperidin-4-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-5-(1-methylpiperidin-4-yl)benzoic acid is an organic compound with a complex structure that includes a methoxy group, a piperidinyl group, and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(1-methylpiperidin-4-yl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-methoxybenzoic acid with 1-methylpiperidine under specific conditions to introduce the piperidinyl group. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-5-(1-methylpiperidin-4-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid derivatives, while reduction of the carboxylic acid group may produce alcohols or aldehydes.
Applications De Recherche Scientifique
3-Methoxy-5-(1-methylpiperidin-4-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mécanisme D'action
The mechanism by which 3-Methoxy-5-(1-methylpiperidin-4-yl)benzoic acid exerts its effects involves its interaction with specific molecular targets. The piperidinyl group may interact with receptors or enzymes, modulating their activity. The methoxy and carboxylic acid groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-3-(1-methylpiperidin-4-yl)benzoic acid: Similar structure but with different positioning of the methoxy group.
3-(1-Methylpiperidin-4-yl)benzoic acid: Lacks the methoxy group, which may affect its chemical and biological properties.
3-Methoxybenzoic acid: Lacks the piperidinyl group, resulting in different reactivity and applications.
Uniqueness
3-Methoxy-5-(1-methylpiperidin-4-yl)benzoic acid is unique due to the presence of both the methoxy and piperidinyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of reactions and interactions, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C14H19NO3 |
|---|---|
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
3-methoxy-5-(1-methylpiperidin-4-yl)benzoic acid |
InChI |
InChI=1S/C14H19NO3/c1-15-5-3-10(4-6-15)11-7-12(14(16)17)9-13(8-11)18-2/h7-10H,3-6H2,1-2H3,(H,16,17) |
Clé InChI |
KNHVGNDMVMUYHE-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)C2=CC(=CC(=C2)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(3-Bromophenyl)-ethyl]-4,4-difluoropiperidine](/img/structure/B13721929.png)

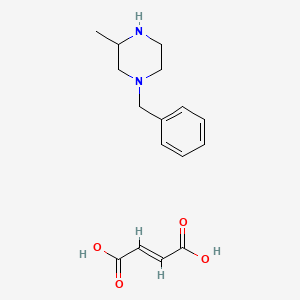
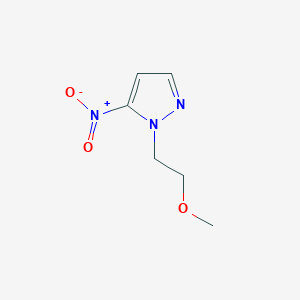
![(1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13721962.png)
![2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-1-(P-toluenesulfonyl)-ethanol](/img/structure/B13721966.png)
![[(4-Hydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate](/img/structure/B13721971.png)
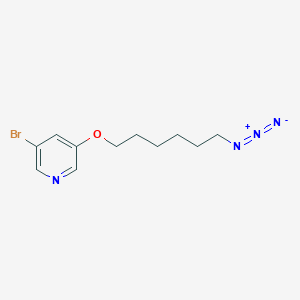
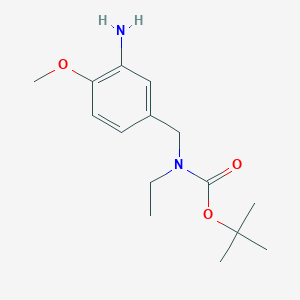
![Methyl [2-(2-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13721989.png)

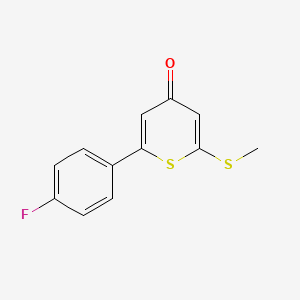
![Ethyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13722003.png)

